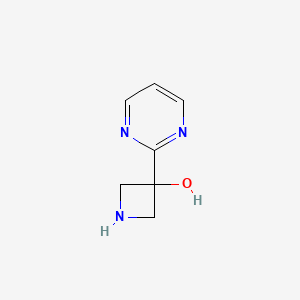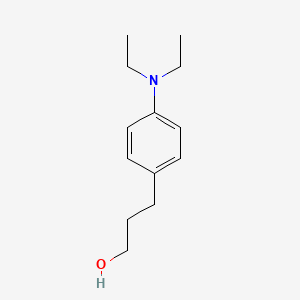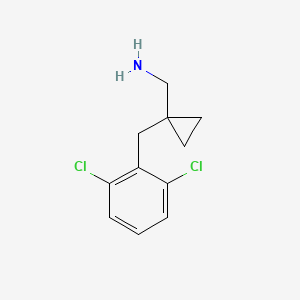
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylfluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Métodos De Preparación
The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The resulting product is then further reacted with appropriate reagents to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound has similar structural features but different functional groups, leading to distinct properties and applications.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents, resulting in varied biological activities and uses
Propiedades
Fórmula molecular |
C9H7FN2O4S |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
3-(4-fluorosulfonyloxyphenyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7FN2O4S/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)16-17(10,13)14/h2-5H,1H3 |
Clave InChI |
SMKMXVHSSCPCDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)C2=CC=C(C=C2)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


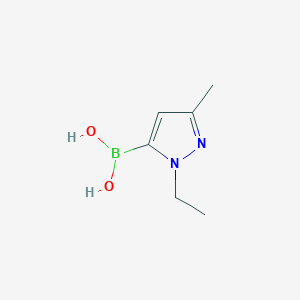
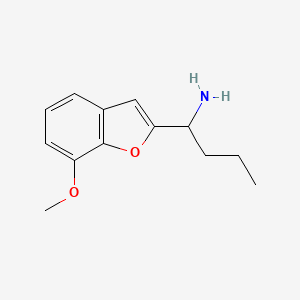


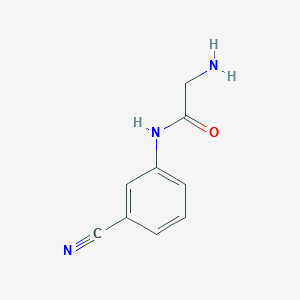

![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
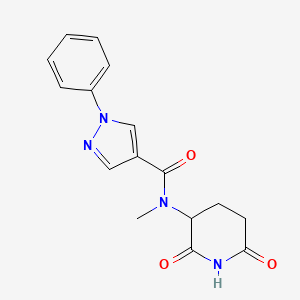
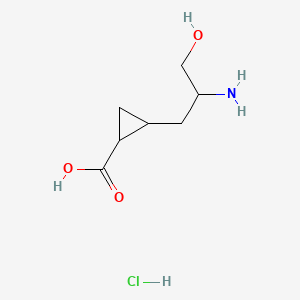
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
